

Application Notes and Protocols for the Asymmetric Synthesis of Daphnilongeranin C Congeners

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Compound of Interest

Compound Name: *Daphnilongeranin C*

Cat. No.: *B15593628*

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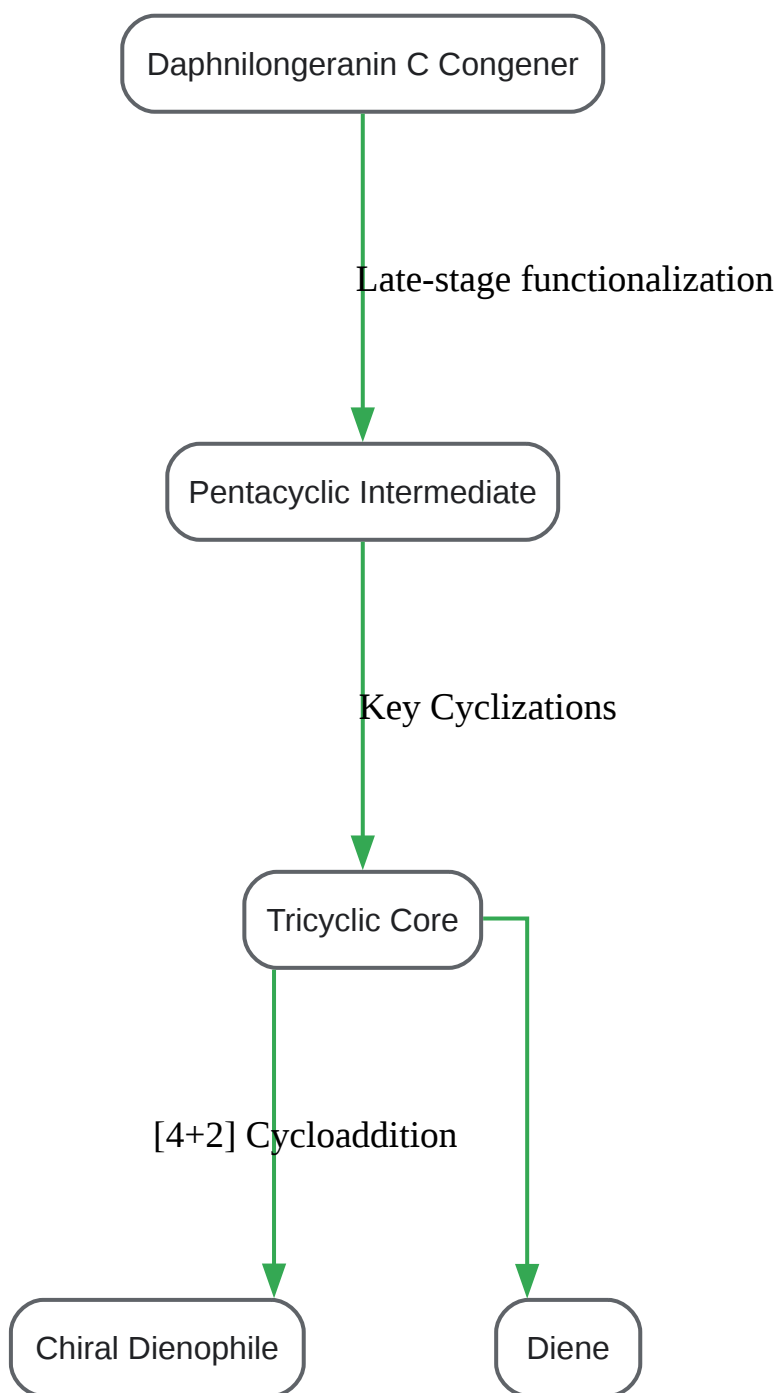
These application notes provide a detailed overview and experimental protocols for the asymmetric synthesis of **Daphnilongeranin C** congeners, based on the successful total syntheses of structurally related Daphniphyllum alkaloids, Daphnilongeranin A and B. The methodologies outlined herein are intended to serve as a guide for the construction of the complex hexacyclic core of these natural products, which have garnered significant interest due to their unique architecture and potential biological activities.

Overview of Synthetic Strategy

The asymmetric synthesis of **daphnilongeranin** congeners presents a formidable challenge due to their sterically congested, polycyclic frameworks. Successful strategies rely on a convergent approach, wherein key fragments are synthesized and then coupled, followed by a series of cyclization reactions to construct the core structure. Key transformations include diastereoselective cycloadditions, substrate-controlled cyclizations, and late-stage functional group manipulations.

A generalized retrosynthetic analysis is presented below. The core hexacyclic structure of **Daphnilongeranin C** congeners can be disconnected to a key pentacyclic intermediate. This intermediate is envisioned to be accessible from a tricyclic core, which can be assembled

through a crucial cycloaddition reaction of a chiral dienophile and a suitable diene. The chirality is introduced early in the synthesis and is carried through the subsequent steps.



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Caption: Retrosynthetic analysis of **Daphnilongeranin C** congeners.

Data Presentation: Key Reaction Steps and Yields

The following tables summarize the quantitative data for key transformations in the synthesis of Daphnilongeranin A and B, which are instructive for the synthesis of **Daphnilongeranin C** congeners.

Table 1: Key Transformations in the Asymmetric Synthesis of (-)-Daphnilongeranin B

Step	Reaction	Reagents and Conditions	Product	Yield	Diastereomeric Ratio (d.r.)	Enantiomeric Excess (e.e.)
1	Asymmetric [3+2] Cycloaddition	Chiral Phosphine, Allene, Enone	Tricyclic adduct	85%	>20:1	98%
2	Diastereoselective Reduction	L-Selectride®, THF, -78 °C	Diol	92%	>20:1	-
3	Intramolecular Heck Reaction	Pd(OAc) ₂ , PPh ₃ , Ag ₂ CO ₃ , MeCN	Tetracyclic core	75%	-	-
4	Aldol Cyclization	LHMDS, THF, -78 °C to rt	Pentacyclic intermediate	68%	3:1	-
5	Late-stage hydroxylation	OsO ₄ , NMO, acetone/H ₂ O	(-)-Daphnilongeranin B	55%	-	-

Table 2: Key Transformations in the Synthesis of Daphnilongeranin A-type Alkaloids

Step	Reaction	Reagents and Conditions	Product	Yield
1	Biomimetic C4-N Bond Cleavage	m-CPBA, then TFAA	Seco-intermediate	78%
2	Transannular [4+2] Cycloaddition	Heat, Toluene	Pentacyclic core	65%
3	Diastereoselective Epoxidation	m-CPBA, CH ₂ Cl ₂	Epoxide	90%
4	Reductive Ring Opening	SmI ₂ , THF/HMPA	Triol	82%
5	Final Cyclization and Oxidation	Dess-Martin Periodinane	Daphnilongerani n A	70%

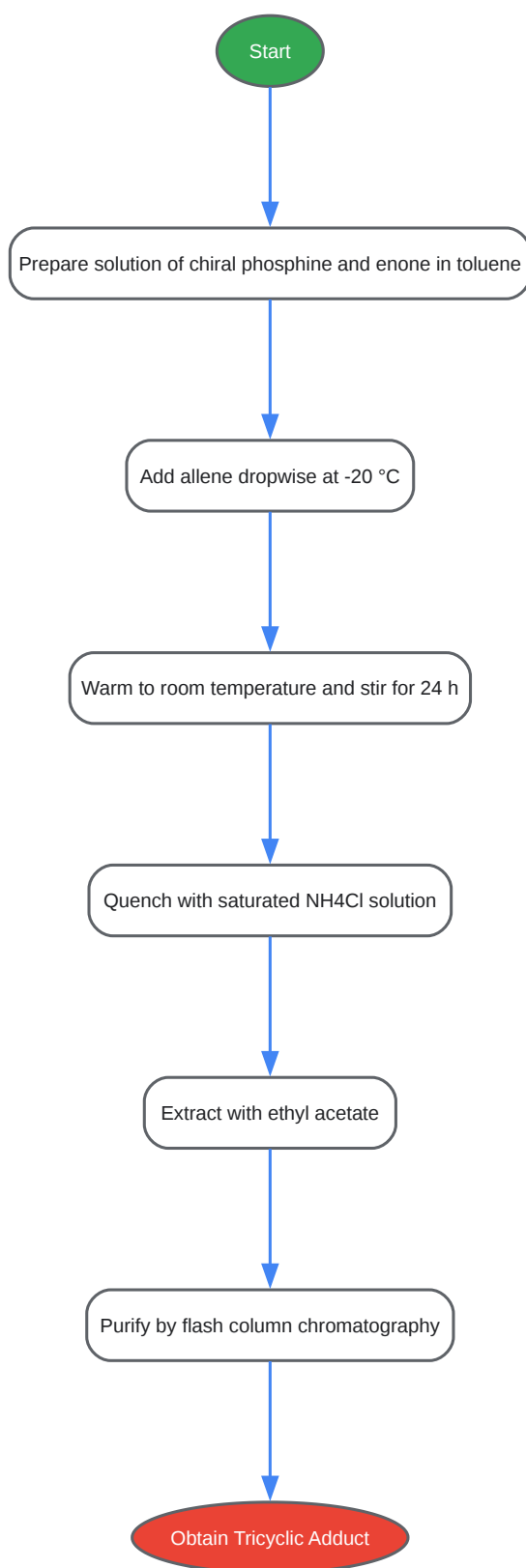
Experimental Protocols

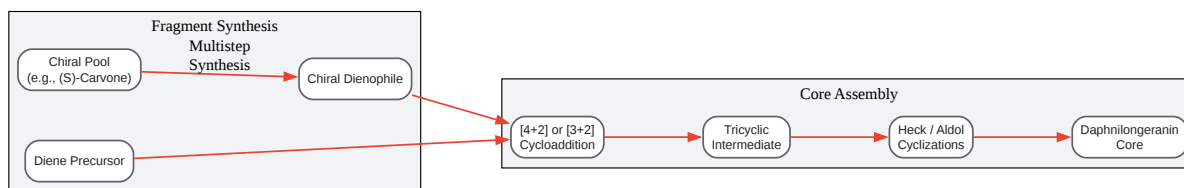
The following are detailed protocols for key experiments in the asymmetric synthesis of the **daphnilongerani** core structure.

Asymmetric [3+2] Cycloaddition for Tricyclic Adduct Formation

This protocol describes the crucial enantioselective [3+2] cycloaddition to construct the initial tricyclic core.

Workflow:





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